molecular formula C17H16ClN5OS B2911355 3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone CAS No. 478077-59-7

3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone

Cat. No. B2911355
M. Wt: 373.86
InChI Key: INPMZWOFIHNTJH-UHFFFAOYSA-N
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Description

3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone is a useful research compound. Its molecular formula is C17H16ClN5OS and its molecular weight is 373.86. The purity is usually 95%.
BenchChem offers high-quality 3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone' involves the synthesis of the 4(1H)-pyridazinone ring system, followed by the introduction of the 1-(4-chlorophenyl) group, and finally the addition of the 5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl group.

Starting Materials
4-chlorobenzoic acid, ethyl acetoacetate, hydrazine hydrate, allyl bromide, sodium sulfide, sodium hydride, 1,2,4-triazole, acetic anhydride, phosphorus oxychloride, sodium hydroxide, palladium on carbon

Reaction
Synthesis of 4(1H)-pyridazinone ring system:, - Condensation of 4-chlorobenzoic acid with ethyl acetoacetate in the presence of phosphorus oxychloride to form ethyl 4-chlorophenylpyruvate, - Reaction of ethyl 4-chlorophenylpyruvate with hydrazine hydrate to form ethyl 4-chlorophenylhydrazinecarboxylate, - Cyclization of ethyl 4-chlorophenylhydrazinecarboxylate with acetic anhydride to form 4-chloro-1-(4-chlorophenyl)-1,4-dihydro-3-pyridazinone, Introduction of 1-(4-chlorophenyl) group:, - Reaction of 4-chloro-1-(4-chlorophenyl)-1,4-dihydro-3-pyridazinone with sodium hydride and 1-(4-chlorophenyl)propan-2-ol to form 1-(4-chlorophenyl)-4-hydroxy-4,5-dihydro-3-pyridazinone, - Conversion of 1-(4-chlorophenyl)-4-hydroxy-4,5-dihydro-3-pyridazinone to 1-(4-chlorophenyl)-4-chloro-4,5-dihydro-3-pyridazinone using phosphorus oxychloride, Addition of 5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl group:, - Reaction of 1-(4-chlorophenyl)-4-chloro-4,5-dihydro-3-pyridazinone with sodium sulfide and allyl bromide to form 3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone, - Reduction of the nitro group using palladium on carbon and hydrogen gas to obtain the final product

properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-3-11-25-17-20-19-16(22(17)4-2)15-14(24)9-10-23(21-15)13-7-5-12(18)6-8-13/h3,5-10H,1,4,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPMZWOFIHNTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC=C)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone

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